molecular formula C9H8ClN3O2 B581068 ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate CAS No. 1638760-02-7

ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B581068
CAS No.: 1638760-02-7
M. Wt: 225.632
InChI Key: BPIURKULUNOLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate (CAS: 1638760-02-7) is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core. Its molecular formula is C₉H₈ClN₃O₂, with a molecular weight of 225.63 g/mol. The structure includes a chlorine substituent at position 4 and an ethyl ester group at position 6, which enhances lipophilicity compared to carboxylic acid analogs . This compound is widely used as an intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis. Safety data indicate hazards such as acute toxicity (H301, H311, H331), necessitating careful handling .

Properties

IUPAC Name

ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(13-6)8(10)12-4-11-5/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIURKULUNOLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrrolopyrimidine derivative .

Scientific Research Applications

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes such as DNA gyrase, inhibiting their activity and thereby exerting antibacterial effects. The compound may also interact with other proteins and pathways, contributing to its antitumor properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolo[3,2-d]Pyrimidine Derivatives

a. Ethyl 7-Bromo-2,4-Diethoxy-5H-Pyrrolo[3,2-d]Pyrimidine-6-Carboxylate (CAS: 20419-71-0)

  • Molecular Weight : 358.19 g/mol .
  • Key Differences : Bromine at position 7 and ethoxy groups at positions 2 and 3.
  • Impact : Bromine enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while ethoxy groups increase steric bulk and alter solubility .

b. 4-Chloro-5H-Pyrrolo[3,2-d]Pyrimidine-7-Carboxylic Acid (CAS: 862729-13-3)

  • Molecular Weight : 197.62 g/mol (free acid form) .
  • Key Differences : Carboxylic acid at position 7 instead of an ethyl ester at position 4.
  • Impact : The free acid form has higher polarity, reducing membrane permeability but improving water solubility for ionic interactions in drug-target binding .
Core Heterocycle Modifications

a. Thieno[2,3-d]Pyrimidine Analogs

  • Example: Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS: N/A) .
  • Key Differences: Replacement of pyrrole nitrogen with sulfur in the thieno ring.

b. Thiazolo[3,2-a]Pyrimidine Derivatives

  • Example : Ethyl 7-methyl-2,5-diphenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate .
  • Key Differences : Thiadiazole ring fused to pyrimidine.
  • Impact : Increased electron deficiency improves binding to ATP pockets in kinases, though reduced metabolic stability due to sulfur oxidation .
Substituent Position and Saturation

a. Methyl 4-Chloro-5-Hydroxy-6,7-Dihydro-5H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylate (CAS: 2253639-05-1)

  • Key Differences : Partial saturation (6,7-dihydro) and hydroxyl group at position 4.
  • Impact : Saturation increases conformational flexibility, while the hydroxyl group enables hydrogen bonding in target binding .

b. Ethyl 4-Chloro-5-Hydroxy-2,7-Dimethyl-7H-Pyrrolo[2,3-d]Pyrimidine-6-Carboxylate (CAS: 1269117-94-3)

  • Key Differences : Methyl groups at positions 2 and 5.
  • Impact : Methylation reduces chemical reactivity at these positions but improves metabolic stability by blocking oxidation sites .

Biological Activity

Ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate (CAS Number: 1638760-02-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • Purity : ≥97%

This compound functions primarily as an inhibitor of key enzymes involved in purine biosynthesis. Its mechanism is largely attributed to the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a crucial enzyme in the de novo synthesis pathway for purines. This inhibition leads to reduced proliferation of tumor cells that rely on these pathways for growth.

Antitumor Activity

Recent studies indicate that compounds related to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : A series of pyrrolo[2,3-d]pyrimidines, including derivatives similar to this compound, were tested against various human cancer cell lines. These studies demonstrated IC50 values indicating potent cytotoxic effects against tumor cells expressing folate receptors (FRs) .

Enzyme Inhibition

The compound has shown selectivity in inhibiting enzymes associated with cancer cell metabolism:

Enzyme IC50 Value Effect
Glycinamide Ribonucleotide Formyltransferase (GARFTase)SubnanomolarInhibition of purine biosynthesis
5-Amino-4-imidazolecarboxamide Ribonucleotide Formyltransferase (AICARFTase)Not specifiedSecondary target in some derivatives

Case Studies

  • Study on Pyrrolo Derivatives :
    A study evaluated the biological activity of several pyrrolo derivatives, including those related to this compound. The results indicated that these compounds significantly inhibited cell growth in FR-expressing human tumors, demonstrating their potential as therapeutic agents against cancer .
  • Mechanistic Insights :
    In another investigation, derivatives exhibited apoptosis-inducing properties in HepG2 cells. The treatment led to an increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This suggests a dual mechanism where both cell cycle arrest and apoptosis contribute to the observed cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. A common approach involves:

  • Step 1: Formation of the pyrrolo-pyrimidine core through cyclization of substituted pyrimidine precursors under acidic or basic conditions.
  • Step 2: Chlorination at the 4-position using POCl₃ or PCl₅ in refluxing conditions.
  • Step 3: Esterification at the 6-position using ethyl chloroformate or ethanol under catalytic acid.

Key Optimization Strategies:

  • Temperature Control: Maintain reflux temperatures (80–120°C) during chlorination to avoid decomposition .
  • Catalysts: Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency .
  • Purification: Employ silica gel chromatography or recrystallization from ethanol/water mixtures for high purity (>95%) .
Reaction StepReagents/ConditionsYield RangeReference
CyclizationH₂SO₄, 100°C60–75%
ChlorinationPOCl₃, 110°C85–90%
EsterificationEthyl chloroformate, DMAP70–80%

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for characteristic signals:
  • Ethyl ester protons: δ 1.3–1.4 (t, 3H), δ 4.3–4.4 (q, 2H).
  • Aromatic protons on pyrrolo-pyrimidine: δ 7.5–8.5 (multiplet) .
    • ¹³C NMR: Confirm ester carbonyl (δ 165–170 ppm) and chlorinated C4 (δ 110–115 ppm) .
  • Mass Spectrometry: ESI-MS in positive mode shows [M+H]⁺ peak at m/z 256.03 (calculated for C₉H₈ClN₃O₂) .
  • HPLC Purity: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Q. What are the common chemical reactions and reactivity patterns of this compound?

Methodological Answer: The compound exhibits reactivity at three key sites:

  • 4-Chloro Position: Susceptible to nucleophilic substitution (e.g., with amines, alkoxides) to form derivatives .
  • Ester Group: Hydrolyzes to carboxylic acid under basic conditions (NaOH/EtOH, 60°C) .
  • Pyrrolo-Pyrimidine Core: Participates in electrophilic aromatic substitution (e.g., bromination at C7 using NBS) .

Example Reaction:
Amine Substitution at C4:

  • React with benzylamine (2 eq) in DMF at 90°C for 12 hrs.
  • Yield: 75–85% after column chromatography .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of this compound?

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Solution: Employ SHELXT for phase determination and SHELXL for refinement .
  • Key Observations:
    • Intermolecular H-Bonding: Between ester carbonyl and adjacent NH groups (distance: 2.8–3.0 Å) .
    • Puckering Analysis: Use Cremer-Pople parameters to quantify non-planarity of the pyrrolo-pyrimidine ring (θ = 15–20°) .
Crystallographic DataValuesReference
Space GroupP1
Unit Cell Parametersa=9.32 Å, b=10.17 Å, c=21.86 Å
R-Factor<0.05

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Methodological Answer:

  • Modification Sites:
    • C4: Replace Cl with amino groups to enhance solubility and target kinase inhibition .
    • C6 Ester: Hydrolyze to carboxylic acid for metal-binding pharmacophores .
  • Biological Assays:
    • Enzyme Inhibition: Test against EGFR or CDK2 using fluorescence polarization assays .
    • Cellular Uptake: Measure logP values (calculated: 2.1) to predict membrane permeability .

SAR Example:

  • Derivative: 4-Amino-6-carboxy variant showed 10-fold higher EGFR inhibition (IC₅₀ = 0.2 μM vs. 2.1 μM for parent compound) .

Q. What computational methods predict the electronic properties and regioselectivity of reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311+G(d,p) basis set.
    • HOMO-LUMO Gaps: ~4.5 eV, indicating moderate reactivity .
    • NBO Analysis: Confirms electron-deficient C4 (charge: +0.35) favoring nucleophilic attack .
  • MD Simulations: Simulate solvation effects in DMSO to model reaction environments .

Q. How can contradictions in synthetic yields or spectral data be systematically resolved?

Methodological Answer:

  • Yield Discrepancies:
    • Cause: Variations in POCl₃ purity or moisture content.
    • Solution: Use fresh, distilled POCl₃ and anhydrous conditions .
  • Spectral Anomalies:
    • ¹H NMR Splitting: Dynamic rotational isomerism of the ester group can cause unexpected multiplicity.
    • Resolution: Acquire variable-temperature NMR (VT-NMR) to observe coalescence at 40°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.